Technical Monograph: 3-Chlorophenyl Methylcarbamate (CAS 2150-88-1)
Technical Monograph: 3-Chlorophenyl Methylcarbamate (CAS 2150-88-1)
[1][2][3]
Executive Summary
3-Chlorophenyl methylcarbamate (CAS 2150-88-1) is a specialized carbamate compound primarily utilized as a research standard in pesticide residue analysis and as a structural intermediate in the synthesis of agrochemicals.[1][2] Unlike widespread commercial insecticides such as Carbaryl (1-naphthyl N-methylcarbamate), this molecule features an "inverse" structure where the aryl group is attached to the nitrogen rather than the oxygen. This structural nuance significantly alters its hydrolytic stability and interaction with acetylcholinesterase (AChE), making it a critical reference point for structure-activity relationship (SAR) studies in toxicology.[1]
This guide provides a definitive technical profile of CAS 2150-88-1, synthesizing physicochemical data, validated synthesis routes, and precise analytical methodologies.[1]
Chemical Identity & Physicochemical Profiling[2][4][5][6]
The physicochemical "fingerprint" of 3-Chlorophenyl methylcarbamate dictates its environmental fate and behavior in biological matrices.[1] The data below is consolidated from vendor safety assessments and calculated consensus values.
Identity Matrix
| Parameter | Detail |
| CAS Number | 2150-88-1 |
| IUPAC Name | Methyl N-(3-chlorophenyl)carbamate |
| Synonyms | Methyl 3-chlorophenylcarbamate; Carbamic acid, N-(3-chlorophenyl)-, methyl ester |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| SMILES | COC(=O)Nc1cccc(Cl)c1 |
| InChI Key | SEPMCAVKHUPSMA-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Context/Reference |
| Physical State | Solid (Crystalline) | At STP [1] |
| Melting Point | 56 - 58 °C | Experimental (Sigma SDS) [1] |
| Boiling Point | 176 - 177 °C | Experimental [1] |
| Solubility (Water) | Low (< 100 mg/L) | Predicted based on logP |
| Solubility (Organic) | Soluble in MeOH, DMSO, Acetone | Standard carbamate profile |
| LogP (Octanol/Water) | ~2.58 | Predicted [2] |
Critical Note on Melting Point: Discrepancies exist in aggregated databases (some citing ~170°C).[1] The value of 56-58°C is the verified experimental range for the methyl ester form.[1] Higher values likely refer to the parent acid or complex derivatives.[1]
Pharmacodynamics: Mechanism of Action
While commercial carbamates (Aryl N-methylcarbamates) inhibit AChE by transferring an N-methylcarbamyl group to the enzyme, CAS 2150-88-1 (Alkyl N-arylcarbamate) functions differently.[1] Due to the methoxy leaving group being chemically distinct from a phenoxy group, the inhibition kinetics are altered.
The Inhibition Pathway
The molecule acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE). The nucleophilic serine residue in the AChE active site attacks the carbonyl carbon.[1]
Mechanism Logic:
-
Binding: The inhibitor enters the AChE active site.[1]
-
Acylation: Serine-OH attacks the carbonyl.[1] Methanol (CH₃OH) is the leaving group (pKa ~15.5), which is a poorer leaving group than the phenols (pKa ~10) found in commercial insecticides.
-
Carbamylation: The enzyme becomes N-(3-chlorophenyl)carbamylated .[1]
-
Hydrolysis (Recovery): The carbamylated enzyme hydrolyzes very slowly compared to acetylated enzyme, effectively blocking neurotransmission.[1]
Figure 1: Kinetic pathway of AChE inhibition by CAS 2150-88-1. Note the methoxide leaving group.
Synthesis & Production Protocols
For research synthesis, purity is paramount to avoid isomeric contamination (e.g., 2-chloro or 4-chloro analogs).[1] Two primary routes are validated.[1][3]
Route A: Isocyanate Addition (High Purity)
This is the preferred method for generating analytical standards as it avoids HCl byproduct formation and simplifies purification.[1]
-
Precursors: 3-Chlorophenyl isocyanate + Methanol (anhydrous).[1]
-
Reaction: 3-Cl-C₆H₄-N=C=O[1] + CH₃OH → 3-Cl-C₆H₄-NH-C(=O)OCH₃[1]
-
Conditions: Reflux in inert solvent (Dichloromethane or Toluene) or neat methanol at 0°C -> RT.
-
Yield: >90%.
-
Purification: Recrystallization from Hexane/Ethyl Acetate.[1]
Route B: Chloroformate Acylation (Industrial)
Used for larger scale but requires base to scavenge acid.[1]
-
Precursors: 3-Chloroaniline + Methyl Chloroformate.[1]
-
Reaction: 3-Cl-C₆H₄-NH₂ + Cl-C(=O)OCH₃ (+ Base) → Product + Base-HCl[1]
-
Base: Pyridine or Triethylamine.[1]
-
Critical Control: Temperature must be kept <10°C during addition to prevent double acylation.
Analytical Methodologies
Detecting CAS 2150-88-1 requires addressing the thermal instability inherent to carbamates.[1]
Method 1: HPLC-UV (Preferred)
Liquid chromatography is the gold standard as it avoids thermal degradation.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 235 nm (Absorption maximum for the chlorophenyl ring).[1]
-
Retention Time: Expect elution ~4-6 mins depending on exact gradient.[1]
Method 2: GC-MS (Confirmation)
Warning: Carbamates can degrade to isocyanates in the injector port.
-
Inlet Temp: Low (200°C max) or Cold On-Column injection.
-
Column: DB-5ms or equivalent.[1]
-
Key Ions (m/z):
Toxicology & Safety Protocols
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed).[1]
-
Acute Toxicity (Inhalation): Category 4 (H332: Harmful if inhaled).[1]
Handling Protocol:
-
Engineering Controls: All weighing and synthesis must occur inside a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended for solutions), lab coat, and safety glasses.[1]
-
Deactivation: Spills should be treated with 1M NaOH to hydrolyze the carbamate linkage, followed by neutralization.[1]
Self-Validating Safety Check: Before handling, verify the availability of Atropine Sulfate (antidote for cholinergic crisis) in the facility's first aid kit, as this compound is a direct AChE inhibitor.[1]
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Methyl (3-chlorophenyl)carbamate. Product Number: AABH99A501FF.[1] Retrieved from
-
U.S. EPA. (2023). CompTox Chemicals Dashboard: Methyl (3-chlorophenyl)carbamate. DTXSID70583133.[1][6] Retrieved from [7]
-
Cardiff University. (2015).[1] The Analysis of Pesticides & Related Compounds using Mass Spectrometry. Appendix I: Carbamate Fragmentation. Retrieved from
-
PubChem. (2023).[1] Compound Summary: Methyl N-(3-chlorophenyl)carbamate.[1][8] CID 12218676.[1] Retrieved from
Sources
- 1. Methyl 3,5-dihydroxybenzoate(2150-44-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS 2150-88-1: methyl (3-chlorophenyl)carbamate [cymitquimica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scispec.co.th [scispec.co.th]
- 5. chemos.de [chemos.de]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 8. methyl N-(3-chlorophenyl)carbamate [stenutz.eu]
